3,6-Difluorophthalic anhydride

Overview

Description

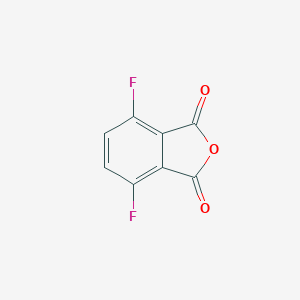

3,6-Difluorophthalic anhydride, with the chemical formula C8H2F2O3, is a white to off-white solid compound known for its applications in organic synthesis. It is characterized by the presence of two fluorine atoms and a phthalic anhydride structure. This compound is commonly used as a building block in the production of various organic compounds, including dyes, pigments, and pharmaceutical intermediates .

Mechanism of Action

Target of Action

3,6-Difluorophthalic anhydride is a chemical compound used in the synthesis of various organic compounds It’s known that anhydrides like this compound often target carboxylic acid groups in organic molecules, reacting with them to form esters or amides .

Mode of Action

The mode of action of this compound involves its reaction with carboxylic acid groups in organic molecules. The compound’s two fluorine atoms likely enhance its reactivity, making it a useful reagent in organic synthesis . The exact changes resulting from its interaction with its targets would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

Given its use in organic synthesis, it’s likely that it could influence a variety of biochemical pathways depending on the specific context of its use .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In general, it’s used to facilitate the formation of esters or amides in organic synthesis . The resulting compounds could have a wide range of effects depending on their structure and function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, the temperature and pH of the reaction environment, and the presence of catalysts or inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 3,6-Difluorophthalic anhydride involves the reaction of 3,6-difluorobenzoquinone with anhydrous acid. This reaction can be carried out at room temperature or under heating . The reaction conditions typically involve the use of a solvent such as acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

3,6-Difluorophthalic anhydride undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The anhydride can be hydrolyzed to form the corresponding diacid.

Friedel-Crafts Reactions: It can participate in Friedel-Crafts acylation reactions to form benzoyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Hydrolysis: Typically carried out using water or aqueous bases.

Friedel-Crafts Reactions: Catalyzed by Lewis acids such as aluminum chloride (AlCl3).

Major Products Formed

Substitution Reactions: Substituted phthalic anhydrides.

Hydrolysis: 3,6-Difluorophthalic acid.

Friedel-Crafts Reactions: Benzoyl derivatives such as 2-(2,5-dimethylbenzoyl)-3,6-difluorobenzoic acid.

Scientific Research Applications

3,6-Difluorophthalic anhydride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of various organic compounds, including dyes and pigments.

Biology: Investigated for its potential antimicrobial and antitumor activities.

Medicine: Used in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs.

Comparison with Similar Compounds

Similar Compounds

- 4-Fluorophthalic anhydride

- Tetrafluorophthalic anhydride

- 3-Fluorophthalic anhydride

- Tetrachlorophthalic anhydride

Uniqueness

3,6-Difluorophthalic anhydride is unique due to the specific positioning of the fluorine atoms on the phthalic anhydride structure. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other fluorinated phthalic anhydrides, this compound offers a distinct platform for introducing fluorine atoms into organic molecules, enhancing their chemical and physical properties .

Biological Activity

3,6-Difluorophthalic anhydride (DFPA), with the chemical formula C8H2F2O3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

DFPA is characterized by its two fluorine substituents on the phthalic anhydride structure. This unique configuration enhances its reactivity and makes it a valuable building block in organic synthesis, particularly in pharmaceuticals and advanced materials. The compound is typically presented as a white to off-white solid and is known for its applications in synthesizing various organic compounds, including dyes and pigments.

Antimicrobial Activity

Research has indicated that DFPA exhibits potential antimicrobial properties. Its mechanism of action may involve the disruption of microbial cell membranes or interference with essential biochemical pathways within the target organisms. The presence of fluorine atoms likely enhances its lipophilicity, allowing better penetration into microbial cells.

Antitumor Activity

DFPA has also been investigated for its antitumor effects. Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but its role as a precursor in the synthesis of bioactive compounds highlights its potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activities of DFPA:

- Antimicrobial Studies : In one study, DFPA was tested against various bacterial strains, showing significant inhibitory effects. The minimum inhibitory concentration (MIC) values indicated that DFPA could be effective against both Gram-positive and Gram-negative bacteria.

- Antitumor Efficacy : A study focusing on the synthesis of anthracene derivatives highlighted DFPA's role in producing compounds with enhanced antitumor activity. These derivatives were shown to induce apoptosis in cancer cell lines, suggesting that DFPA could serve as a critical intermediate in developing new anticancer agents .

- Toxicity Assessments : While investigating its biological activity, researchers also evaluated the toxicity profile of DFPA. Findings indicated that while it possesses antimicrobial and antitumor properties, caution is warranted due to potential cytotoxic effects at higher concentrations .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DFPA, it is useful to compare it with other fluorinated phthalic anhydrides:

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C8H2F2O3 | Antimicrobial, Antitumor | Enhanced reactivity due to fluorine |

| 4-Fluorophthalic Anhydride | C8H5FO3 | Limited biological studies | Different fluorine positioning |

| Tetrafluorophthalic Anhydride | C8F4O3 | Potentially more toxic | Fully fluorinated structure |

Properties

IUPAC Name |

4,7-difluoro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLRPSLTCCWJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=O)OC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333606 | |

| Record name | 3,6-Difluorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-40-4 | |

| Record name | 3,6-Difluorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Difluorophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3,6-Difluorophthalic anhydride in the synthesis of 1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione bis-N-oxide (AQ4N)?

A1: this compound serves as a crucial starting material in the large-scale synthesis of AQ4N, a bis-bioreductive drug. [] The conversion of commercially available 3,6-Dichlorophthalic anhydride to this compound using KF-NaF is a key step in this synthesis, enabling the production of AQ4N in significant quantities. [] This highlights the importance of this compound in accessing complex molecules with potential therapeutic applications.

Q2: How is this compound employed in the development of new anthracene-9,10-dione derivatives?

A2: Researchers utilize a three-step synthesis involving this compound to produce symmetrically substituted 1,4-bis [(aminoalkyl) amino]-5,8-dimethylanthracene-9, 10-diones. [] These derivatives are structurally similar to anthracyclines, compounds known for their antitumor activity. Therefore, exploring the synthesis and properties of these derivatives, facilitated by this compound, holds promise for discovering new anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.